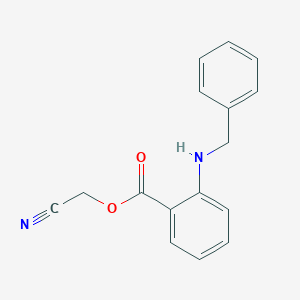
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-: is a chemical compound with the molecular formula C14H19ClN2O2. It is a derivative of acetanilide, where the hydrogen atom in the amide group is replaced by a 2-chloro-N-((diethylcarbamoyl)methyl) group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- typically involves the reaction of acetanilide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetanilide derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include amine derivatives.
科学研究应用
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
Acetanilide: The parent compound, which lacks the 2-chloro-N-((diethylcarbamoyl)methyl) group.
N-Phenylacetamide: Another derivative of acetanilide with different substituents.
2-Chloroacetanilide: A similar compound with a chloro group but lacking the diethylcarbamoyl group.
Uniqueness
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is unique due to the presence of both the chloro and diethylcarbamoyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
106321-35-1 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC 名称 |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI 键 |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
规范 SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
106321-35-1 |
同义词 |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol](/img/structure/B9178.png)

![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)


![(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9184.png)


![2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)


